(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one
Overview
Description
(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.11471265 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antibacterial Activity
Several derivatives of benzothiazole, including compounds related to the chemical structure of interest, have demonstrated significant antimicrobial and antibacterial properties. For example, derivatives synthesized through the condensation of acid chlorides with 2-hydroxyethyl piperazine showed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b] benzothiazole-4(H)-ones synthesized from 2-hydrazino-6-methoxybenzothiazole and screened for antibacterial activity showed promising results (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).
Antioxidant and Antiradical Activities
The antiradical activity of benzazole-2-thiones, including benzothiazole derivatives, has been studied, showing that S- and N-3,5-di-tert-butyl-4-hydroxybenzyl derivatives exhibit significant reactivity, suggesting their potential as antioxidant agents (Gataullina, Mogilevtseva, Nugumanova, Bukharov, Tagasheva, & Deberdeev, 2017).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amides have been synthesized and evaluated for their anticonvulsant and neuroprotective effect. Among these, specific derivatives showed promising efficacy and potency in enhancing glucose utilization in cultured cells and in vivo models, highlighting their therapeutic potential (Hassan, Khan, & Amir, 2012).
Catalytic Activity and Chemical Synthesis
Oxo-rhenium complexes containing heterocyclic ligands derived from benzothiazole have been explored for their catalytic activity in the reduction of aldehydes, showing good to excellent yields and chemoselectivity. This suggests their usefulness in synthetic chemistry applications (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).
Properties
IUPAC Name |
(3aS,6aR)-5-(1,3-benzothiazol-2-yl)-3-[(2-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-16-8-4-2-6-13(16)10-23-15-11-22(12-17(15)26-20(23)24)19-21-14-7-3-5-9-18(14)27-19/h2-9,15,17H,10-12H2,1H3/t15-,17+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMMOINSABRRLX-DOTOQJQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3CN(CC3OC2=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2[C@H]3CN(C[C@H]3OC2=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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